molecular formula C31H24N4O8S B12379368 Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester CAS No. 72639-39-5

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester

Cat. No.: B12379368
CAS No.: 72639-39-5
M. Wt: 612.6 g/mol
InChI Key: SECAKRZQBSFFML-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester is a complex organic compound with a unique structure that combines aromatic sulfonic acid, naphthalene, and nitrophenyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester typically involves multiple steps, including diazotization, coupling reactions, and esterification. The process begins with the diazotization of 2-hydroxy-3-[(2-methylphenyl)amino]carbonyl-1-naphthalenylamine, followed by coupling with 4-methoxybenzenesulfonic acid. The final step involves the esterification with 4-nitrophenol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl ester group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid functionalities.

    Naphthalene derivatives: Compounds containing naphthalene rings with various substituents.

    Nitrophenyl esters: Compounds with nitrophenyl ester groups.

Uniqueness

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester is unique due to its combination of sulfonic acid, naphthalene, and nitrophenyl ester functionalities

Properties

CAS No.

72639-39-5

Molecular Formula

C31H24N4O8S

Molecular Weight

612.6 g/mol

IUPAC Name

(4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate

InChI

InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37)

InChI Key

SECAKRZQBSFFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)OC5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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